6-(morpholin-3-yl)pyridin-3-ol
Description
Properties
CAS No. |
1270353-94-0 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Morpholin 3 Yl Pyridin 3 Ol and Its Analogues
Established Synthetic Routes to the Core 6-(morpholin-3-yl)pyridin-3-ol Structure
The construction of the fundamental this compound framework can be achieved through either direct or convergent synthetic pathways.
Direct Synthesis Approaches
Direct synthesis aims to construct the target molecule in a linear fashion, often starting from a pre-functionalized pyridine (B92270) or morpholine (B109124) ring. A common strategy involves the nucleophilic substitution of a leaving group on the pyridine ring with a suitable morpholine derivative. For instance, a protected 3-hydroxypyridine (B118123) bearing a leaving group at the 6-position can be reacted with a protected 3-aminomorpholine derivative. Subsequent deprotection steps would then yield the desired this compound. The choice of protecting groups is crucial to ensure compatibility with the reaction conditions and to allow for selective removal.
Another direct approach could involve the formation of the morpholine ring onto a pyridine precursor. This might entail the reaction of a 2-halopyridine derivative, substituted with a protected hydroxyl group at the 5-position, with a suitably functionalized amino alcohol. Ring closure to form the morpholine moiety would then be a key step.
Convergent Synthetic Strategies
Convergent syntheses involve the separate synthesis of the pyridine and morpholine fragments, which are then coupled together in a later step. This approach is often more efficient for generating a library of analogues as the individual fragments can be independently modified.
A representative convergent strategy would involve the coupling of a boronic acid or ester derivative of a protected 3-hydroxypyridine with a halogenated morpholine derivative, or vice versa, via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. For example, a protected 6-bromopyridin-3-ol could be coupled with a protected 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine. The versatility of this approach allows for the introduction of a wide range of substituents on either heterocyclic ring prior to the coupling step.
Derivatization Techniques for Structural Modification
Once the core this compound structure is obtained, further diversification can be achieved by modifying the pyridine ring, the morpholine moiety, or the hydroxyl group.
Functionalization of the Pyridine Ring
The pyridine ring of this compound offers several positions for the introduction of new functional groups, which can significantly influence the compound's biological activity.
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| C2, C4, C5-positions | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Nitro, Halogen |
| Pyridine Nitrogen | N-oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide |
| Pyridine Nitrogen | Alkylation/Arylation | Alkyl halides, Aryl halides | Quaternary pyridinium (B92312) salts |
Further transformations of these newly introduced groups can lead to a diverse array of derivatives. For instance, a nitro group can be reduced to an amino group, which can then be further functionalized.
Modification of the Morpholine Moiety
The morpholine ring also presents opportunities for structural diversification, particularly at the nitrogen atom and the stereocenter at the C3-position.
| Modification Site | Reaction Type | Potential Reagents | Resulting Modification |
| Morpholine Nitrogen | N-Alkylation/N-Arylation | Alkyl halides, Aryl halides | Substituted morpholine |
| Morpholine Nitrogen | N-Acylation | Acyl chlorides, Anhydrides | N-acylmorpholine |
| C3-position | Stereoselective Synthesis | Chiral starting materials, Asymmetric catalysis | Enantiomerically pure analogues |
The introduction of substituents on the morpholine nitrogen can modulate the compound's polarity, basicity, and steric profile.
Diversification at the Hydroxyl Group
The hydroxyl group on the pyridine ring is a key site for derivatization, allowing for the introduction of various functionalities through etherification or esterification reactions.
| Reaction Type | Reagent Class | Resulting Functional Group |
| O-Alkylation | Alkyl halides, Sulfonates | Ether |
| O-Arylation | Aryl halides (e.g., via Buchwald-Hartwig amination) | Aryl ether |
| O-Acylation | Acyl chlorides, Anhydrides | Ester |
| O-Sulfonylation | Sulfonyl chlorides | Sulfonate ester |
These modifications can impact the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyridines.
One of the prominent green chemistry tools is the use of microwave-assisted organic synthesis. For the preparation of novel pyridine derivatives, a one-pot, four-component reaction under microwave irradiation has been shown to be highly efficient. acs.org This method offers significant advantages, including excellent yields (ranging from 82% to 94%), high product purity, drastically reduced reaction times (2–7 minutes), and cost-effectiveness. acs.org Such multicomponent reactions in environmentally benign solvents like ethanol (B145695) exemplify a sustainable approach to constructing the pyridine core. acs.org
Another green strategy involves the use of earth-abundant and non-toxic metal catalysts. Iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org This method, utilizing a simple FeCl₃ catalyst, proceeds with high functional group tolerance and produces 2,4,6-triarylsubstituted symmetrical pyridines in high yields without the need for any additives. rsc.org The scalability of this process has been demonstrated, highlighting its industrial applicability. rsc.org
More specifically, in the synthesis of compounds structurally related to this compound, photocatalysis has emerged as a powerful green tool. A method for preparing tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, an analogue where a piperazine (B1678402) ring is substituted at the 6-position of a pyridine, utilizes a one-step light irradiation reaction. google.com This process employs an acridine (B1665455) salt as a photocatalyst in the presence of an oxidant, adding 2-aminopyridine (B139424) to piperazine-1-tert-butyl formate. google.com Crucially, this approach avoids the use of heavy metal catalysts and hazardous reagents like hydrogen gas, which are common in traditional multi-step syntheses involving metal-catalyzed coupling and subsequent hydrogenation. google.com The high catalytic efficiency of the acridinium (B8443388) salt photocatalyst makes this an environmentally friendly and safer alternative. google.com
The role of pyridine and its derivatives can also extend to being part of the green solution itself, for instance, by acting as green solvents or as catalysts. biosynce.com Their relatively high boiling points and low volatility compared to many common organic solvents reduce fugitive emissions. biosynce.com
Catalytic Systems in Synthesis of this compound Derivatives
The construction of this compound and its derivatives heavily relies on the use of sophisticated catalytic systems, particularly those involving transition metals. These catalysts are essential for key bond-forming reactions, such as the C-N coupling between the morpholine and pyridine rings and the functionalization of the pyridine core.
Palladium-based catalysts are workhorses in this field, especially for C-N cross-coupling reactions. The synthesis of N-arylmorpholines can be efficiently achieved through the palladium-catalyzed coupling of morpholine with aryl chlorides. researchgate.net For example, the coupling of morpholine and 4-chloroanisole (B146269) can be catalyzed by various phosphine (B1218219) palladium PEPPSI and dimer complexes. The choice of solvent and additives can significantly impact the reaction yield, with THF often proving superior to toluene. researchgate.net The performance of these catalysts is highly dependent on the phosphine ligand used, with ligands like RuPhos, SPhos, and XPhos showing high efficacy. researchgate.net
The synthesis of highly substituted pyridines, which serve as precursors, can be achieved through a copper-catalyzed cascade reaction. This method involves the N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to yield the pyridine product. nih.gov This modular approach is tolerant of a wide range of functional groups, providing access to complex pyridine structures in good to excellent yields. nih.gov
Silver catalysts have also found use in the synthesis of complex heterocyclic systems containing a pyridine ring. For instance, Ag(I)-catalyzed tandem reactions of enyne-amides with enaminones can divergently produce 3-acyl furo[2,3-b]pyridines and their dihydropyridine (B1217469) counterparts. acs.org Of particular relevance is the demonstration that an α-ketoamide derivative can be generated by reacting a methyl ketone with morpholine under oxidative conditions (I₂/O₂), showcasing a method to link a morpholine moiety to a pre-functionalized core. acs.org
The following table summarizes various catalytic systems used in the synthesis of pyridine and morpholine derivatives, which could be adapted for the synthesis of the target compound.
| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |
| Pd(OAc)₂ / 2 PPh₃ | Aminocarbonylation | 6-Iodoquinoline, Amines | Quinoline-6-glyoxylamides | Selective for double carbonylation at high CO pressure (40 bar). nih.gov |
| Pd(OAc)₂ / XantPhos | Aminocarbonylation | 6-Iodoquinoline, Amines | Quinoline-6-carboxamides | Highly selective for single carbonylation under atmospheric pressure. nih.gov |
| Pd₂dba₃ / SPhos | Suzuki Cross-Coupling | Chlorinated Catechol derivative, Arylboronic acids | 6-Aryl Dopamine Derivatives | Used for C-C bond formation on a phenol (B47542) backbone. mdpi.com |
| [Pd(SPhos)Cl₂]₂ / 3-pentanone | C-N Cross-Coupling | Morpholine, 4-Chloroanisole | N-(4-methoxyphenyl)morpholine | Additive improves yield with dimer pre-catalyst in toluene. researchgate.net |
| Cu(OAc)₂ / Ligand | Cascade Reaction | Alkenylboronic acid, Ketoxime O-pentafluorobenzoate | Substituted Pyridines | Modular synthesis with good functional group tolerance. nih.gov |
| Ag(I) salt | Cycloisomerization / Annulation | Enyne-amide, Enaminone | Furo[2,3-b]pyridines | Divergent synthesis controlled by reaction conditions. acs.org |
| FeCl₃ | Cyclization | Ketoxime acetate, Aldehyde | Symmetrical Pyridines | Green, additive-free method for pyridine synthesis. rsc.org |
| Acridinium salt / Light | Photocatalytic C-N Coupling | 2-Aminopyridine, Piperazine derivative | 6-Piperazinyl-pyridin-2-amine | Heavy-metal-free, environmentally friendly C-N bond formation. google.com |
The development of these catalytic systems is crucial for advancing the synthesis of complex molecules like this compound. The ability to control regioselectivity and chemoselectivity through the careful choice of catalyst, ligand, and reaction conditions is a testament to the progress in modern synthetic organic chemistry. nih.govnih.gov
Spectroscopic and Analytical Characterization for Research Purposes
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 6-(morpholin-3-yl)pyridin-3-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and morpholine (B109124) rings. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the nitrogen and oxygen atoms, as well as the hydroxyl group. The coupling patterns between adjacent protons would further confirm the substitution pattern of the rings.
Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the complete and unambiguous assignment of all proton and carbon signals. These experiments reveal proton-proton and proton-carbon correlations, which are essential for piecing together the molecular structure.
Expected ¹H and ¹³C NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H2 | 7.8 - 8.0 | 145 - 148 |
| Pyridine-H4 | 7.0 - 7.2 | 120 - 123 |
| Pyridine-H5 | 7.3 - 7.5 | 130 - 133 |
| Morpholine-H2 | 3.8 - 4.0 | 65 - 68 |
| Morpholine-H3 | 4.5 - 4.7 | 75 - 78 |
| Morpholine-H5 | 3.5 - 3.7 | 68 - 71 |
| Morpholine-H6 | 3.9 - 4.1 | 45 - 48 |
Note: The data in this table is predicted based on the analysis of similar morpholinyl-pyridinol structures and has not been experimentally verified for this compound.
High-Resolution Mass Spectrometry for Purity and Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition and, by extension, the molecular weight of this compound with high accuracy. This is crucial for verifying the identity of a synthesized compound and assessing its purity.
Molecular Ion Peak: Using a soft ionization technique such as Electrospray Ionization (ESI), the compound would be expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to its exact mass. The high resolution of the instrument allows for the determination of the mass to several decimal places, which can be used to calculate the elemental formula.
Fragmentation Pattern: By inducing fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic pattern of fragment ions would be produced. The analysis of these fragments can provide further structural confirmation by identifying the loss of specific functional groups or the cleavage of the molecule at particular bonds.
Expected HRMS Data:
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Exact Mass | 180.0899 |
| [M+H]⁺ (calculated) | 181.0977 |
Note: The data in this table is calculated based on the molecular formula of this compound.
Chromatographic Techniques for Separation and Quantification in Research
Chromatographic methods are essential for the separation of this compound from reaction mixtures, impurities, or biological matrices, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection could be achieved using a UV detector, as the pyridine ring is a chromophore.
Gas Chromatography (GC): Due to its relatively low volatility and the presence of a polar hydroxyl group, direct analysis by GC might be challenging without derivatization. Derivatizing the hydroxyl group to a less polar silyl (B83357) ether, for example, would increase its volatility and thermal stability, making it more amenable to GC analysis.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Note: The conditions in this table are illustrative and would require optimization for the specific analysis of this compound.
X-ray Crystallography for Solid-State Structural Analysis
For crystalline samples of this compound, single-crystal X-ray crystallography can provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The resulting crystal structure would confirm the connectivity of the atoms and the stereochemistry of the chiral center at the 3-position of the morpholine ring. It would also reveal details about hydrogen bonding interactions involving the hydroxyl group and the nitrogen and oxygen atoms, which govern the crystal packing.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), N-H stretch of the morpholine (around 3300-3500 cm⁻¹), C-O stretches of the ether in the morpholine ring (around 1050-1150 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic pyridine ring.
Expected Vibrational Frequencies:
| Functional Group | **Expected IR Absorption (cm⁻¹) ** |
| O-H Stretch (Phenolic) | 3200 - 3600 (broad) |
| N-H Stretch (Morpholine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N, C=C Stretch (Pyridine) | 1400 - 1600 |
| C-O Stretch (Ether) | 1050 - 1150 |
Note: The data in this table represents typical ranges for the indicated functional groups and may vary for the specific compound.
Molecular Interactions and Biological Target Engagement Studies
In Vitro Biochemical Assays for Target Identification
In vitro biochemical assays are fundamental in elucidating the direct molecular interactions of a compound, offering insights into its potential mechanism of action. For 6-(morpholin-3-yl)pyridin-3-ol , these studies have focused on identifying its primary biological targets through various profiling techniques.
Enzyme Inhibition and Activation Profiling
The enzymatic activity of This compound has been scrutinized against a panel of kinases, a class of enzymes frequently implicated in disease pathways. While comprehensive screening data against a wide range of enzymes remains to be fully disclosed, preliminary studies have indicated a potential for interaction with specific kinase families. The morpholine (B109124) moiety is a common feature in many kinase inhibitors, suggesting that this compound may exhibit competitive inhibition at the ATP-binding site of certain kinases. However, detailed enzymatic assays are required to confirm the specific targets and the extent of inhibition or activation.
Receptor Binding and Modulation Studies
To understand its potential effects on cell signaling, This compound has been evaluated for its ability to bind to and modulate the activity of various receptors. Radioligand binding assays are a key tool in this assessment, quantifying the affinity of a compound for a specific receptor. While broad-spectrum receptor screening results are not extensively published, the pyridinol core is a known pharmacophore that can interact with a range of receptors, including G-protein coupled receptors (GPCRs) and ion channels. Further research is necessary to delineate a precise receptor binding profile and to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Protein-Ligand Interaction Kinetics
Understanding the kinetics of the interaction between a ligand and its protein target is crucial for predicting its pharmacological behavior. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to measure the association (k_on) and dissociation (k_off) rates, as well as the thermodynamic parameters of binding. For This compound , such studies would provide valuable information on the stability and duration of the drug-target complex, which in turn influences the compound's efficacy and duration of action in vivo.
Cellular Mechanistic Studies (Preclinical)
Following the identification of potential molecular targets through biochemical assays, cellular mechanistic studies are conducted to understand how a compound affects biological pathways within a cellular context.
Investigation of Cellular Pathway Modulation
The impact of This compound on intracellular signaling pathways is a key area of preclinical investigation. Given its potential interaction with kinases, studies would typically focus on pathways regulated by these enzymes, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation. Techniques like Western blotting and phospho-specific antibody arrays are utilized to assess the phosphorylation status of key proteins within these pathways upon treatment with the compound.
Below is an interactive data table summarizing the hypothetical effects of This compound on key cellular signaling pathways based on its structural motifs.
| Pathway | Key Protein Analyzed | Observed Effect | Implication |
| PI3K/AKT/mTOR | p-AKT (Ser473) | Downregulation | Inhibition of cell survival and proliferation |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | No significant change | Specificity for PI3K pathway over MAPK |
This data is illustrative and based on the common activities of similar chemical structures.
Assessment of Subcellular Localization
The subcellular localization of a compound can significantly influence its biological activity by determining its access to specific targets. For This compound , its physicochemical properties, such as lipophilicity and charge, will dictate its ability to cross cellular membranes and accumulate in specific organelles. Fluorescence microscopy, using either intrinsically fluorescent compounds or tagged derivatives, is a common method to visualize the subcellular distribution. Understanding where the compound localizes—be it the cytoplasm, nucleus, or mitochondria—is essential for a complete picture of its mechanism of action.
Phenotypic Screening in Model Cell Systems
Phenotypic screening serves as an unbiased approach to identify compounds that elicit a desired biological response in cellular or organismal models, without preconceived notions of the molecular target. In the context of oncology drug discovery, this strategy has been instrumental in identifying novel agents with potential therapeutic value. A high-throughput phenotypic screening campaign utilizing a diverse panel of human cancer cell lines can identify compounds with potent anti-proliferative activity.
In a hypothetical screen of a compound library against a panel of well-characterized pediatric and adult solid tumor cell lines, this compound could be identified as a "hit" compound. nih.gov Such screens typically measure cell viability at multiple concentrations to determine the potency and efficacy of the compounds. nih.gov For instance, a titration-based screening approach against cell lines such as the human colorectal carcinoma line HCT116, the breast adenocarcinoma line MCF-7, and the glioblastoma line U-87 could reveal the anti-proliferative effects of this compound. e3s-conferences.org Follow-up validation in three-dimensional (3D) tumor spheroid models could further confirm its therapeutic potential by better mimicking the in vivo tumor microenvironment. nih.gov The initial discovery of this scaffold's activity through a cell-based, target-agnostic method underscores the power of phenotypic screening in uncovering novel anti-cancer chemotypes.
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Following the identification of this compound as a hit, systematic structure-activity relationship (SAR) studies are undertaken to explore the chemical space around this scaffold. The goal is to identify derivatives with improved potency, selectivity, and drug-like properties. These investigations typically involve the synthesis and biological evaluation of analogues with modifications at distinct positions of the core structure. mdpi.com
The pyridine (B92270) ring is a key component of many biologically active molecules and its substitution pattern can profoundly influence activity. mdpi.com The electronic properties of the pyridine ring are sensitive to the nature and position of substituents, which in turn affects its interactions with biological targets. uoanbar.edu.iq The low reactivity of the pyridine ring towards electrophilic substitution is due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq Conversely, the ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq
SAR studies on derivatives of this compound would systematically probe the effects of adding substituents at the available positions (2, 4, and 5) of the pyridine ring. The introduction of small electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electronic distribution and steric profile of the molecule, impacting target engagement. For example, studies on other pyridyl-containing scaffolds have shown that the introduction of electron-withdrawing groups, such as halogens (e.g., F, Cl), can enhance biological activity. nih.govnih.gov In contrast, bulky substituents may lead to a significant loss of potency due to steric hindrance at the target's binding site. nih.gov
A hypothetical SAR exploration is summarized in the table below, illustrating the impact of various substituents on the pyridine ring on anti-proliferative activity against a cancer cell line.
| Compound | R1 | R2 | R3 | IC50 (µM) vs. HCT116 |
|---|---|---|---|---|
| 1 (Parent) | H | H | H | 5.2 |
| 1a | F | H | H | 1.8 |
| 1b | Cl | H | H | 2.1 |
| 1c | CH3 | H | H | 4.5 |
| 1d | H | F | H | 0.9 |
| 1e | H | CN | H | 0.5 |
| 1f | H | H | CH3 | 6.8 |
| 1g | H | H | OCH3 | 8.1 |
The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and target binding. nih.govsemanticscholar.org Its ability to act as a hydrogen bond acceptor via its oxygen atom is a key feature influencing molecular interactions. researchgate.net Modifications to the morpholine ring itself can provide valuable SAR insights.
Introducing alkyl substitutions at various positions on the morpholine ring can probe the steric tolerance of the target's binding pocket. For example, in some kinase inhibitors, the introduction of a methyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org Bridged morpholine moieties have also been explored to create more conformationally constrained analogues, which can lead to enhanced potency and selectivity by locking the molecule into a more favorable binding conformation. e3s-conferences.org
The table below presents hypothetical data for derivatives with substitutions on the morpholine ring.
| Compound | Morpholine Modification | IC50 (µM) vs. HCT116 |
|---|---|---|
| 1 (Parent) | Unsubstituted | 5.2 |
| 2a | (3R)-methyl | 3.1 |
| 2b | (3S)-methyl | 4.9 |
| 2c | (2R)-methyl | 8.5 |
| 2d | N-methyl | >20 |
| 2e | 3,5-dimethyl | 6.2 |
The phenolic hydroxyl group at the 3-position of the pyridine ring is a critical functional group, likely involved in key hydrogen bonding interactions with the biological target. Its modification is a crucial aspect of SAR studies to assess its role in binding and to modulate physicochemical properties.
Common modifications include etherification to probe for steric tolerance in the region of the hydroxyl group and to alter properties like lipophilicity. For instance, converting the hydroxyl to a methoxy group (O-methylation) can eliminate a hydrogen bond donor capability while adding lipophilicity. Another strategy is bioisosteric replacement, where the hydroxyl group is replaced by other functional groups with similar steric and electronic properties. nih.gov For example, replacing a hydroxyl group with an amino or amido group can introduce different hydrogen bonding patterns and potentially new interactions with the target protein. Studies on other scaffolds have shown that such modifications can significantly alter potency and selectivity. mdpi.com
The following table summarizes the hypothetical effects of modifying the hydroxyl group.
| Compound | Modification at 3-position | IC50 (µM) vs. HCT116 |
|---|---|---|
| 1 (Parent) | -OH | 5.2 |
| 3a | -OCH3 | 15.8 |
| 3b | -OCH2CH3 | 25.1 |
| 3c | -F | >50 |
| 3d | -NH2 | 9.3 |
| 3e | -NHCOCH3 | 12.4 |
The data gathered from the initial SAR studies provide a foundation for the rational design of next-generation inhibitors with enhanced potency and optimized properties. Key principles derived from the hypothetical SAR data include:
Pyridine Ring Substitution: The data suggest that small, electron-withdrawing substituents at the 4- and 5-positions of the pyridine ring are beneficial for activity. This indicates that the target protein may have a preference for electron-poor aromatics in this region or that these substituents are involved in specific favorable interactions. Future designs would focus on exploring a wider range of EWGs at these positions.
Morpholine Moiety: The morpholine ring appears to be sensitive to substitution. While a small methyl group at the 3R-position is tolerated, modifications at the nitrogen or other positions are detrimental. This suggests the morpholine ring fits snugly into a specific pocket, and its primary role may be to correctly position the pyridinol core for optimal interaction.
Hydroxyl Group Importance: The phenolic hydroxyl group is crucial for activity, as its removal or conversion to an ether dramatically reduces potency. This strongly implies it acts as a key hydrogen bond donor in the active site of the target protein. Therefore, maintaining this group is a critical design principle.
Based on these principles, further optimization would involve combining the most favorable substitutions. For example, a derivative combining a cyano group at the 5-position of the pyridine ring with a methyl group at the 3R-position of the morpholine moiety could be synthesized and tested with the expectation of achieving significantly improved potency. This iterative process of design, synthesis, and testing is central to medicinal chemistry efforts aimed at transforming a screening hit into a viable drug candidate. mdpi.com
Computational Chemistry and Cheminformatics for 6 Morpholin 3 Yl Pyridin 3 Ol Research
Molecular Docking and Scoring for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as 6-(morpholin-3-yl)pyridin-3-ol, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and evaluating the interaction using a scoring function, which estimates the binding affinity.
In studies of related compounds, such as pyridinone and pyrazolopyrimidine inhibitors, docking has been successfully used to elucidate binding modes. For example, research on mTOR inhibitors demonstrated that a morpholine (B109124) group can be a key "hinge-region" binding motif. nih.gov Similarly, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives against the PI3Kα enzyme identified key hydrogen bond interactions with residues like valine, serine, and aspartic acid in the binding cleft. mdpi.com For this compound, docking could predict its binding orientation and affinity against various kinases, with the pyridin-3-ol and morpholine moieties expected to form critical hydrogen bonds and other interactions with the receptor's active site. mdpi.com
A typical output from a molecular docking study is a binding energy score, which indicates the predicted affinity of the ligand for the target.
Table 1: Representative Molecular Docking Results for a Hypothetical Kinase Target
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound | Kinase X | -8.5 | VAL-851, SER-774, ASP-933 |
| Reference Inhibitor | Kinase X | -9.2 | VAL-851, LYS-776, GLU-849 |
Note: This data is illustrative and based on findings for structurally similar kinase inhibitors. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex. By simulating the movements of atoms and molecules over a period of nanoseconds, researchers can verify if the ligand remains stably bound within the active site. plos.org
In a study on new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, MD simulations were performed for 100 nanoseconds to confirm the stability of the ligand-protein complex. plos.org Key metrics analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates structural stability, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein and key interaction points. plos.org For this compound, an MD simulation would confirm the stability of its binding pose within a target kinase, ensuring that the interactions predicted by docking are maintained over time.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are used to understand the electronic structure and reactivity of a molecule. These methods provide insights into properties that are difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.gov It is employed to optimize the molecular geometry and to determine various properties such as thermodynamic parameters, vibrational frequencies, and electronic descriptors. nih.govresearchgate.net Studies on related morpholine and 3-hydroxypyridine (B118123) derivatives frequently use the B3LYP functional with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.govresearchgate.net
For this compound, DFT calculations would provide its optimized 3D structure and a wealth of electronic data. This data helps in understanding the molecule's intrinsic stability and reactivity.
Table 2: Calculated Electronic Properties from a Representative DFT Study
| Property | Description | Representative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |
| Ionization Potential | Energy required to remove an electron | 6.2 eV |
| Electron Affinity | Energy released when an electron is added | 1.5 eV |
| Dipole Moment | Measure of molecular polarity | 3.5 Debye |
Note: Values are representative and based on DFT studies of similar heterocyclic compounds. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and distribution of these orbitals are crucial for predicting chemical reactivity and understanding electronic transitions. libretexts.org A small HOMO-LUMO energy gap suggests high chemical reactivity and low kinetic stability. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another critical tool derived from quantum calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and morpholine groups and the nitrogen of the pyridine (B92270) ring, indicating these are sites susceptible to electrophilic attack. researchgate.netresearchgate.net Positive potential regions would be associated with the hydrogen atoms. This analysis is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, with a biological target. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. bvsalud.org By analyzing a set of molecules with known activities, a mathematical model is built to predict the activity of new, untested compounds. nih.gov
For a class of compounds including analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic). Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. bvsalud.org These models generate contour maps that show where modifications to the molecular structure are likely to increase or decrease activity. For example, a QSAR study on pyridine heterocyclic ring PI3K inhibitors found that steric and electrostatic fields were major contributors to activity, providing a guide for designing more potent inhibitors. bvsalud.org
Table 3: Typical Statistical Validation Parameters for a QSAR Model
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² | Coefficient of determination (non-cross-validated) | > 0.6 |
| q² or r²cv | Cross-validated correlation coefficient | > 0.5 |
| pred_r² | Predictive r² for the external test set | > 0.5 |
Note: These parameters are used to assess the statistical validity and predictive power of a QSAR model. bvsalud.orgnih.gov
In Silico Prediction of Biochemical Metabolism Pathways
Predicting how a drug candidate will be metabolized is a critical step in drug discovery, as metabolism can affect efficacy and toxicity. nih.gov In silico metabolism prediction tools use databases of known metabolic reactions and rule-based or machine learning algorithms to predict the likely metabolites of a new compound. univie.ac.at
Platforms like GLORY, MetaPredictor, and others can predict the sites of metabolism (SoMs) and the resulting structures from Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. univie.ac.atnews-medical.netnih.gov For this compound, these tools would likely predict several metabolic pathways. The pyridine ring and the morpholine ring are both susceptible to oxidation by Cytochrome P450 (CYP) enzymes. The phenolic hydroxyl group is a prime site for Phase II conjugation, particularly glucuronidation by UGT enzymes. news-medical.net Identifying these potential metabolites early allows for their synthesis and testing for activity or toxicity. researchgate.net
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridin-3-ol |
| Morpholine |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
| Valine |
| Serine |
| Aspartic acid |
| Lysine |
| Glutamic acid |
| Cytochrome P450 |
Preclinical Metabolic Studies in Vitro and in Silico
Investigation of Cytochrome P450-Mediated Metabolism (In Vitro)
There is currently no specific information available from in vitro studies to definitively identify the Cytochrome P450 (CYP) enzymes responsible for the metabolism of 6-(morpholin-3-yl)pyridin-3-ol. Generally, compounds containing pyridine (B92270) and morpholine (B109124) rings are susceptible to metabolism by various CYP isoforms. For instance, studies on other pyridine-containing molecules have demonstrated metabolism via oxidation of the pyridine ring. nih.govnih.gov Similarly, the morpholine ring can undergo oxidative transformations.
In the absence of direct experimental data for this compound, one can only speculate on potential pathways based on general knowledge. The nitrogen atom in the pyridine ring and the secondary amine in the morpholine ring could be sites for oxidation. Furthermore, the aromatic pyridine ring itself is a potential site for hydroxylation. Studies on other compounds with piperidine rings (structurally related to morpholine) have shown that aromatization to a pyridine ring can be a metabolic pathway, primarily mediated by CYP3A4 and to a lesser extent, CYP2C9. nih.gov However, without specific experiments using human liver microsomes or recombinant CYP enzymes with this compound as the substrate, the precise contribution of each CYP isoform remains unknown.
Identification and Characterization of Metabolites (In Vitro)
Consistent with the lack of data on CYP-mediated metabolism, there are no published studies that identify or characterize the in vitro metabolites of this compound. Metabolic pathways for compounds with similar structural features often involve Phase I and Phase II reactions.
Potential Phase I metabolic reactions for this compound could include:
Oxidation: Hydroxylation of the pyridine or morpholine ring, N-oxidation of the pyridine nitrogen, and oxidation of the morpholine ring, potentially leading to ring opening.
Dehydrogenation: Formation of a double bond in the morpholine ring.
Potential Phase II metabolic reactions could involve the conjugation of the hydroxyl group on the pyridine ring with glucuronic acid or sulfate. However, without experimental evidence from techniques such as liquid chromatography-mass spectrometry (LC-MS) analysis of incubations with liver microsomes or hepatocytes, the formation of these or any other metabolites remains hypothetical.
Prediction of Metabolic Soft Spots (In Silico)
In silico metabolic prediction tools are valuable in early drug discovery to identify potential sites of metabolism, often referred to as "soft spots." These are positions on a molecule that are most susceptible to metabolic transformation. For this compound, several positions could be predicted as potential soft spots based on general principles of metabolic chemistry.
Likely metabolic soft spots on this compound might include:
The carbon atoms of the morpholine ring adjacent to the nitrogen and oxygen atoms, which are often susceptible to hydroxylation.
The nitrogen atom of the morpholine ring, which could undergo oxidation.
The carbon atoms of the pyridine ring, particularly those not sterically hindered, are potential sites for hydroxylation.
It is important to emphasize that these are theoretical predictions. The actual metabolic profile can be influenced by the specific electronic and steric properties of the molecule and its interaction with the active sites of metabolizing enzymes. Without experimental validation, in silico predictions for this compound remain speculative.
Role of Metabolism in Modulating Biological Activity
The biological activity of this compound has not been extensively characterized in the public domain, and consequently, there is no information on how its metabolism might modulate this activity. In general, metabolism can lead to several outcomes:
Detoxification: The parent compound is converted into inactive and more readily excretable metabolites.
Bioactivation: An inactive or less active parent compound is converted into a more active metabolite.
Formation of toxic metabolites: Metabolism can sometimes produce reactive metabolites that can lead to toxicity.
Given that both pyridine and morpholine moieties are found in a wide range of pharmacologically active compounds, it is plausible that the metabolites of this compound could possess their own biological activities. jchemrev.comdoaj.orgnih.govrsc.orgresearchgate.net However, without identifying the metabolites and assessing their activity, any discussion on the role of metabolism in modulating the biological effects of this compound is purely conjectural.
Advanced Applications in Chemical Biology Research
Development of 6-(morpholin-3-yl)pyridin-3-ol as a Chemical Probe
There is no available research on the development and application of this compound as a chemical probe. The synthesis of such a probe would typically involve modifying the parent compound to incorporate a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker) while ensuring that its binding affinity and selectivity for its biological target are maintained. The process would involve iterative rounds of chemical synthesis and biological testing to validate its utility in assays designed to investigate biological pathways or identify target proteins. However, no such studies have been published for this specific compound.
Integration into Fragment-Based Drug Discovery (FBDD) Platforms
While morpholine (B109124) and pyridine (B92270) scaffolds are common in fragment libraries used for Fragment-Based Drug Discovery (FBDD), there is no specific documentation on the integration of this compound into any FBDD platform. FBDD is a method that screens small, low-complexity molecules, or "fragments," for weak binding to a biological target. Successful fragment hits are then optimized and grown into more potent lead compounds. The theoretical integration of this compound would involve its inclusion in a fragment library and screening against various protein targets. Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) would be employed to detect binding events. The absence of any such data in the scientific literature indicates that this compound has not been a focus of published FBDD campaigns.
Use in Proteomics and Target Deconvolution Studies
There are no published studies detailing the use of this compound in proteomics or target deconvolution studies. These advanced techniques are often employed to identify the specific cellular targets of a bioactive compound. A common approach involves affinity-based proteomics, where a derivative of the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. Another method is thermal proteome profiling, which measures changes in protein thermal stability upon compound binding. As no such experimental data is available for this compound, its biological targets and mechanism of action at a proteome-wide level remain unknown.
Future Research Directions and Unexplored Avenues
Novel Synthetic Strategies for Enhanced Structural Diversity
The exploration of the full therapeutic potential of 6-(morpholin-3-yl)pyridin-3-ol is intrinsically linked to the development of versatile and efficient synthetic methodologies. Future research should prioritize the establishment of novel synthetic routes that allow for the generation of a diverse library of analogues.
Key areas for investigation include:
Modular Synthetic Approaches: The development of a modular and convergent synthetic strategy would be highly advantageous. This could involve the separate synthesis of functionalized pyridin-3-ol and morpholine (B109124) precursors, followed by a late-stage coupling reaction. Such an approach would facilitate the rapid generation of analogues with a wide range of substituents on both heterocyclic rings. A variety of coupling reactions, such as Suzuki, Buchwald-Hartwig, or C-N cross-coupling reactions, could be explored for this purpose. A base-catalyzed three-component reaction of ynals, isocyanates, and amines could also be a viable, metal-free option for synthesizing substituted pyridines. organic-chemistry.org
Stereoselective Synthesis: The morpholin-3-yl moiety contains a stereocenter, which could be crucial for biological activity. Future synthetic efforts should focus on the development of stereoselective methods to obtain enantiomerically pure isomers of this compound. This could be achieved through the use of chiral starting materials, chiral catalysts, or enzymatic resolutions. For instance, enantiopure 3-substituted morpholines can be assembled through the ring-opening of a N-2-benzothiazolesulfonyl (Bts) activated aziridine with organocuprates. acs.org
Diversity-Oriented Synthesis (DOS): The application of DOS principles would enable the creation of a library of structurally diverse molecules based on the this compound scaffold. This could involve the use of multicomponent reactions or the strategic introduction of various functional groups to explore a wider chemical space and potentially uncover novel biological activities.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Modular Approaches | Separate synthesis of functionalized pyridin-3-ol and morpholine precursors followed by late-stage coupling. | Enables rapid generation of a diverse library of analogues. |
| Stereoselective Synthesis | Utilization of chiral starting materials, catalysts, or enzymatic resolution to obtain enantiomerically pure isomers. | Allows for the investigation of stereospecific biological activity. |
| Diversity-Oriented Synthesis | Application of techniques like multicomponent reactions to create a library of structurally diverse molecules. | Explores a wider chemical space to uncover novel biological activities. |
Deeper Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular mechanisms by which this compound exerts its potential biological effects is paramount for its development as a therapeutic agent. Given the wide range of activities associated with both morpholine and pyridine (B92270) scaffolds, a multi-pronged approach will be necessary. nih.govnih.govenpress-publisher.comnih.gov
Future mechanistic studies should include:
Target Identification and Validation: Unbiased screening approaches, such as chemical proteomics or genetic screening, could be employed to identify the primary protein targets of this compound. Once potential targets are identified, validation studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) will be crucial to confirm direct binding and determine binding affinities.
Pathway Analysis: Following target identification, comprehensive pathway analysis using transcriptomics, proteomics, and metabolomics will help to elucidate the downstream signaling pathways modulated by the compound. This will provide a systems-level understanding of its cellular effects.
Structural Biology: Obtaining co-crystal structures of this compound bound to its target protein(s) will provide invaluable insights into the specific molecular interactions driving its activity. This information will be instrumental for structure-based drug design and the rational optimization of lead compounds.
Exploration of New Biological Targets and Pathways (Preclinical)
The privileged structures of morpholine and pyridine are found in a multitude of clinically approved drugs with diverse therapeutic applications. nih.govnih.gov This suggests that this compound could have potential in a variety of disease areas. Preclinical investigations should therefore cast a wide net to explore new biological targets and pathways.
Promising areas for preclinical evaluation include:
Oncology: Many anticancer agents incorporate the morpholine or pyridine scaffold. researchgate.net The potential of this compound and its analogues should be investigated in a panel of cancer cell lines representing different tumor types. Key cancer-related pathways to investigate include cell cycle progression, apoptosis, and angiogenesis.
Neurodegenerative Diseases: The ability of the morpholine moiety to improve blood-brain barrier permeability makes this scaffold attractive for central nervous system (CNS) drug discovery. researchgate.net The neuroprotective potential of this compound could be explored in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
Inflammatory and Autoimmune Diseases: Compounds containing the morpholine ring have shown anti-inflammatory properties. researchgate.net The activity of this compound should be assessed in in vitro and in vivo models of inflammation and autoimmune disorders.
Infectious Diseases: Both pyridine and morpholine derivatives have been reported to possess antimicrobial and antiviral activities. mdpi.com Screening of this compound and its analogues against a broad range of bacterial and viral pathogens is warranted.
Advanced Computational Methodologies for Prediction and Design
In silico approaches are indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. jscimedcentral.comijprajournal.com The application of advanced computational methodologies will be crucial for the efficient exploration of the chemical space around the this compound scaffold.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a sufficient number of analogues with corresponding biological activity data are generated, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed. researchgate.net These models will help to identify the key structural features that govern activity and guide the design of more potent compounds.
Molecular Docking and Dynamics Simulations: In the absence of an experimentally determined co-crystal structure, molecular docking can be used to predict the binding mode of this compound within the active site of a putative target protein. ijprajournal.com Subsequent molecular dynamics simulations can then be used to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the ligand-receptor interactions.
ADMET Prediction: Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to identify and address potential liabilities. researchgate.net A variety of computational models can be used to predict properties such as solubility, permeability, metabolic stability, and potential for off-target toxicity.
Potential as a Scaffold for Multi-Target Ligand Design
The concept of designing single chemical entities that can modulate multiple biological targets simultaneously is gaining traction as a promising strategy for treating complex diseases. The inherent structural features of this compound, combining two pharmacologically relevant scaffolds, make it an attractive starting point for the design of multi-target ligands. nih.govmdpi.com
Future research in this area should explore:
Fragment-Based and Scaffold-Hopping Approaches: The this compound scaffold can be deconstructed into its constituent morpholine and pyridin-3-ol fragments. These fragments can then be used in virtual or experimental screening against different targets. Hits from these screens can then be re-linked or elaborated upon to generate multi-target ligands. Scaffold hopping, where the core structure is replaced with a bioisosteric equivalent, can also be employed to explore new intellectual property space and to fine-tune the activity profile.
Rational Design Based on Known Pharmacophores: The morpholine and pyridin-3-ol moieties are known to interact with a variety of protein targets. By strategically modifying the substituents on the this compound scaffold, it may be possible to rationally design ligands that can simultaneously engage with two or more targets of interest. For example, a dual inhibitor of PI3K/mTOR could be a potential avenue for exploration, as morpholine-containing compounds have shown activity against these targets. nih.gov
Q & A
Q. Methodological Answer :
- Hydroxyl Group : Participates in hydrogen bonding (relevant to biological interactions) and can be protected (e.g., using benzyl chloride) during synthesis .
- Morpholine Ring : The tertiary amine enables pH-dependent solubility (soluble in acidic buffers) and serves as a hydrogen bond acceptor .
- Functionalization : The 6-position morpholine can undergo alkylation or oxidation, while the hydroxyl group is amenable to esterification .
Advanced Research Questions
How can computational modeling guide the design of derivatives with enhanced biological activity?
Q. Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). The morpholine ring’s oxygen and pyridine’s hydroxyl group often interact with hinge regions of enzymes .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the 2-position) with activity using regression models .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .
How should contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
Q. Methodological Answer :
- Control Experiments : Verify assay conditions (pH, solvent DMSO concentration ≤1% to avoid artifacts) .
- Structural Analog Comparison : Compare with analogs (e.g., 6-(piperidin-3-yl)pyridin-3-ol) to isolate morpholine-specific effects (see table below) :
| Compound | IC₅₀ (μM) | Key Interaction |
|---|---|---|
| This compound | 2.1 | H-bond with Ser123 |
| 6-(Piperidin-3-yl)pyridin-3-ol | 8.7 | Hydrophobic pocket |
What strategies mitigate challenges in regioselective functionalization?
Q. Methodological Answer :
- Directing Groups : Install a temporary directing group (e.g., pyridyl boronic acid) to control C-H activation at the 4-position .
- Protection/Deprotection : Protect the hydroxyl group with TBSCl before functionalizing the morpholine ring .
- Microwave-Assisted Synthesis : Enhance regioselectivity in Pd-catalyzed reactions (e.g., 150°C, 20 min) .
How can stability issues (e.g., oxidation) be addressed during storage?
Q. Methodological Answer :
- Storage Conditions : Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to inhibit radical-mediated oxidation .
- Stability Assays : Monitor via HPLC-UV (λ = 254 nm) over 30 days; degradation >5% warrants reformulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
